molecular formula C17H16N2O B13719332 4-Amino-6-ethoxy-2-phenylquinoline CAS No. 856287-92-8

4-Amino-6-ethoxy-2-phenylquinoline

Cat. No.: B13719332
CAS No.: 856287-92-8
M. Wt: 264.32 g/mol
InChI Key: GPNMBTSECBIPLI-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxy-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C17H16N2O. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core substituted with an amino group at the 4-position, an ethoxy group at the 6-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethoxy-2-phenylquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline with ethylamine, followed by the introduction of the ethoxy group through an etherification reaction. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

4-Amino-6-ethoxy-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-ethoxy-2-phenylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

    4-Aminoquinoline: Lacks the ethoxy and phenyl groups, making it less complex.

    6-Ethoxyquinoline: Lacks the amino and phenyl groups.

    2-Phenylquinoline: Lacks the amino and ethoxy groups.

Uniqueness: 4-Amino-6-ethoxy-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, ethoxy, and phenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

856287-92-8

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6-ethoxy-2-phenylquinolin-4-amine

InChI

InChI=1S/C17H16N2O/c1-2-20-13-8-9-16-14(10-13)15(18)11-17(19-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19)

InChI Key

GPNMBTSECBIPLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3

Origin of Product

United States

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